6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.: 331434-03-8
Cat. No.: VC4967481
Molecular Formula: C21H19N3O
Molecular Weight: 329.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331434-03-8 |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 329.403 |
| IUPAC Name | 6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3 |
| Standard InChI Key | DWBQJSBHIORAJO-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is defined by a pyrazolo[1,5-a]pyrimidin-7-one core substituted at the 2, 3, 5, and 6 positions (Table 1). The benzyl group at C6 and phenyl group at C3 introduce steric bulk, while the dimethyl groups at C2 and C5 modulate electronic properties. The compound’s planar structure facilitates π-π interactions with biological targets, a feature critical to its bioactivity .
Table 1: Molecular Properties of 6-Benzyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-Benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | PubChem |
| Molecular Formula | C₂₁H₁₉N₃O | PubChem |
| Molecular Weight | 329.4 g/mol | PubChem |
| SMILES | CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 | PubChem |
| InChI Key | DTNGWNFMTOHTPY-UHFFFAOYSA-N | PubChem |
The compound’s solubility profile is influenced by its hydrophobic substituents, rendering it poorly soluble in aqueous media but soluble in organic solvents like dimethyl sulfoxide (DMSO). Its logP value, estimated at 4.2, indicates moderate lipophilicity, favoring membrane permeability .
Synthesis and Industrial Production
Synthetic routes to 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involve cyclization reactions between hydrazine derivatives and β-diketones or β-ketoesters. A common strategy employs acid-catalyzed cyclization in refluxing ethanol, yielding the pyrazolo[1,5-a]pyrimidine core . Industrial-scale production leverages continuous flow reactors to optimize reaction parameters, enhancing yield and reducing waste. Green chemistry principles, such as solvent-free conditions, are increasingly adopted to improve sustainability .
Key synthetic challenges include regioselectivity during cyclization and purification of the final product. Chromatographic techniques and recrystallization from ethanol are routinely employed to achieve >95% purity .
Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[1,5-a]pyrimidine core reveals critical pharmacophoric elements:
-
R1 Position (C2): Methyl or trifluoromethyl groups maintain activity, while bulkier substituents (e.g., tert-butyl) reduce potency .
-
R2 Position (C6): Benzyl groups confer optimal activity; substitution with cyclohexylmethyl or morpholinomethyl abrogates antitubercular effects .
-
C3 Phenyl Group: Essential for target engagement; replacement with heteroaryl groups diminishes MIC values .
Table 2: SAR of Selected Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives
| Compound | R1 | R2 | MIC (µg/mL) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|---|
| P6 | Methyl | Benzyl | 1.56 | >128 |
| P7 | CF₃ | Benzyl | 3.12 | >128 |
| P9 | Methyl | Cyclohexylmethyl | >25 | >128 |
Comparative Analysis with Structural Analogues
The antitubercular activity of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one surpasses that of analogues with alternative substituents. For instance, the cyclohexylmethyl derivative (P9) shows no activity (MIC >25 µg/mL), underscoring the benzyl group’s importance . Similarly, trifluoromethyl substitution at R1 (P7) doubles the MIC compared to the methyl variant (P6), highlighting electronic effects .
Challenges and Future Directions
Despite promising activity, clinical translation faces hurdles:
-
Resistance Development: Mutation-driven hydroxylation necessitates co-administration with hydroxylase inhibitors .
-
Solubility Limitations: Structural modifications to enhance aqueous solubility without compromising activity are under investigation .
Ongoing research explores hybrid molecules combining the pyrazolo[1,5-a]pyrimidine core with known antitubercular pharmacophores to overcome resistance and improve pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume